Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate
Description
Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide-glycinate hybrid compound characterized by a methyl ester group, a phenylsulfonyl moiety, and a 4-phenoxyphenyl substituent. Its molecular formula is C₁₉H₁₇NO₅S, with an average molecular weight of 371.41 g/mol. This compound is typically synthesized via nucleophilic substitution or alkylation reactions involving glycinate esters and sulfonamide precursors .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-26-21(23)16-22(28(24,25)20-10-6-3-7-11-20)17-12-14-19(15-13-17)27-18-8-4-2-5-9-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHIWDJPOQEBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-phenoxyaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl glycinate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may require solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H19NO5S
- Molecular Weight : 393.45 g/mol
- Key Functional Groups :
- Phenoxyphenyl group
- Phenylsulfonyl moiety
- Glycinate ester
The unique combination of these functional groups contributes to the compound's reactivity and biological activity, particularly as a tyrosine kinase inhibitor.
Medicinal Chemistry
Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate has been primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play critical roles in cell signaling pathways related to growth and proliferation. Inhibition of these enzymes can lead to antiproliferative effects, making this compound a candidate for cancer therapeutics.
Cancer Research
The compound has shown promise in preclinical studies targeting specific kinases associated with tumor growth. It has demonstrated significant inhibitory activity against various tyrosine kinases, which are implicated in cancer progression.
Case Studies :
- In Vitro Studies : Research indicates that this compound effectively reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Preclinical Models : In xenograft models of breast cancer, the compound has shown promising results in reducing tumor size and inhibiting metastasis.
Enzyme Inhibition
This compound is also being explored for its potential as an enzyme inhibitor beyond tyrosine kinases. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity through competitive inhibition.
Comparative Analysis with Other Compounds
| Compound Name | Type | Efficacy | Selectivity | Notes |
|---|---|---|---|---|
| This compound | Tyrosine Kinase Inhibitor | High | Favorable | Demonstrates fewer off-target effects compared to other inhibitors |
| Other Established Kinase Inhibitors | Various | Moderate to High | Variable | Often associated with significant side effects |
Mechanism of Action
The mechanism by which Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The phenoxy and phenylsulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs differ in substituents on the aryl rings, ester groups (methyl vs. ethyl), and sulfonamide linkages. Below is a comparative analysis:
Key Findings :
Substituent Effects: Electron-withdrawing groups (e.g., Cl, F in ) increase electrophilicity but may reduce solubility. Methoxy groups (e.g., ) enhance solubility and π-stacking interactions. Bulky substituents (e.g., 4-phenoxyphenyl in the target compound) improve binding affinity to hydrophobic pockets in biological targets .
Ester Group Impact :
- Methyl esters (target compound) generally offer higher metabolic stability than ethyl esters (e.g., ), though ethyl esters may improve bioavailability .
Biological Activity :
- Sulfonamide-glycinate hybrids exhibit diverse pharmacological profiles. For example, HSP1604 inhibits ERRα transcriptional activity and cancer cell proliferation , while ethyl N-(4-methoxyphenyl)sulfonyl glycinate derivatives activate Nrf2 pathways . The target compound’s activity remains underexplored but is structurally poised for kinase or receptor modulation.
Biological Activity
Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention for its significant biological activity, particularly as a tyrosine kinase inhibitor . This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a phenoxyphenyl group along with a phenylsulfonyl moiety. These structural components contribute to its unique chemical properties and biological interactions.
This compound primarily acts by inhibiting tyrosine kinases, which are crucial enzymes involved in various signaling pathways related to cell growth and division. The inhibition of these kinases can lead to antiproliferative effects in cancer cells, making this compound a candidate for cancer therapy.
Biological Activity
Research indicates that this compound exhibits potent biological activity, particularly in the following areas:
- Tyrosine Kinase Inhibition : It selectively inhibits specific tyrosine kinases associated with tumor growth.
- Antiproliferative Effects : Preclinical studies show that it can reduce the proliferation of cancer cells by interfering with signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with other similar compounds known for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate | C16H17NO5S | Contains a methylsulfonyl group, differing in reactivity. |
| N-(2,6-difluorophenyl)-N~2~-(4-phenoxyphenyl)glycine | C26H20F2N2O4S | Fluorinated analog with enhanced potency against certain kinases. |
| Methyl N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate | C15H14FNO4S | Incorporates a fluorine atom which may affect biological activity. |
This comparative analysis highlights the unique structural features of this compound that enhance its selectivity and potency as a tyrosine kinase inhibitor.
Synthesis and Preparation Methods
The synthesis of this compound involves several steps:
- Formation of Intermediate : Reaction of 4-phenoxyaniline with phenylsulfonyl chloride to form an intermediate.
- Reaction with Methyl Glycinate : The intermediate is then reacted with methyl glycinate under basic conditions (e.g., using triethylamine).
- Purification : The final product is purified to ensure high yield and purity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Preclinical Studies : Research has demonstrated its effectiveness in inhibiting specific tyrosine kinases, leading to reduced tumor growth in various cancer models.
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown strong binding affinity to targeted kinases, indicating its potential as a therapeutic agent.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Sulfonylation – React glycine derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA) to install the sulfonamide group.
- Step 2: Phenoxy Group Introduction – Coupling the intermediate with 4-phenoxyphenylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Step 3: Methyl Esterification – Treat the carboxylic acid intermediate with methanol and catalytic acid (e.g., H₂SO₄) or use diazomethane for milder conditions.
Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted sulfonamide or over-alkylation.
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify distinct signals for the methyl ester (~δ 3.6-3.8 ppm), sulfonamide protons (~δ 7.5-8.0 ppm, aromatic), and phenoxy groups (~δ 6.8-7.3 ppm). Compare coupling constants to confirm stereochemistry .
- ¹³C NMR: Verify ester carbonyl (~δ 170 ppm) and sulfonamide sulfur-linked carbons (~δ 140-150 ppm).
- Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and phenoxy groups .
- Elemental Analysis: Validate C, H, N, and S percentages to rule out impurities.
Advanced: What analytical techniques resolve contradictions in purity assessment between HPLC and NMR?
Methodological Answer:
Discrepancies may arise due to:
- HPLC Limitations: Non-UV-active impurities (e.g., salts) may go undetected. Use ELSD or CAD detectors for universal detection .
- NMR Solvent Artifacts: Residual solvents (e.g., DMF) can skew integration. Employ deuterated solvents and gradient NMR to isolate signals .
- Complementary Methods: Pair HPLC with LC-MS to correlate retention times with mass data. Confirm via 2D NMR (e.g., HSQC, HMBC) to assign all protons and carbons unambiguously .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC for byproducts like hydrolyzed glycine or sulfonic acid derivatives .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the phenoxy group. Use UV-vis spectroscopy to track absorbance changes .
- Hydrolytic Stability: Test in buffered solutions (pH 1-13). The ester group is prone to hydrolysis in acidic/basic conditions, requiring pH-neutral storage .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability. Parameters like logP (~3.5) and PSA (~90 Ų) inform bioavailability .
- Docking Studies: Model binding to hypothetical targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina or Schrödinger Suite .
Basic: What precautions are critical for safe handling in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Perform reactions in a fume hood due to potential release of sulfonic acid vapors during synthesis .
- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway studies?
Methodological Answer:
- Synthesis of Labeled Analogues: Use ¹³C-methyl iodide for ester labeling or ¹⁵N-glycine precursors to track metabolic incorporation .
- Tracing Techniques: Employ LC-MS/MS to detect labeled metabolites in cell lysates. Quantify turnover rates in hepatic microsome assays .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve mixing and heat transfer for sulfonylation and esterification steps, reducing side reactions .
- Catalyst Screening: Test Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates (if applicable).
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
